3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives.
Hydroxylation: The hydroxyl group is introduced at the 4-position using hydroxylating agents.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 7-position using trifluoromethoxylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, and reduction reactions can modify the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinones.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in various biological pathways.
Pathways Involved: The compound can inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-6-trifluoromethylquinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Hydroxyquinoline: Lacks the bromine and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, hydroxyl, and trifluoromethoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research .
Properties
CAS No. |
1065087-90-2 |
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Molecular Formula |
C10H5BrF3NO2 |
Molecular Weight |
308.05 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-3-5(17-10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16) |
InChI Key |
RNAIJPKDSQDOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)Br |
Origin of Product |
United States |
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